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Compound of Interest

Compound Name: Methyl Methanesulfonylacetate

Cat. No.: B1334190

A comprehensive spectroscopic analysis using Nuclear Magnetic Resonance (NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS) is essential for the unambiguous structural
confirmation of synthesized organic compounds like Methyl Methanesulfonylacetate. This
guide provides a comparative analysis of the expected spectroscopic data for Methyl
Methanesulfonylacetate, alongside experimentally obtained data for structurally related
compounds: Ethyl Methanesulfonylacetate, Methyl Acetoacetate, and Dimethyl Sulfone. This
comparison allows for a robust understanding of the key spectral features that confirm the
desired product structure.

While a complete public spectral dataset for Methyl Methanesulfonylacetate is not readily
available, its expected spectroscopic characteristics can be inferred from the analysis of its
structural analogues. This guide will leverage data from the Spectral Database for Organic
Compounds (SDBS), PubChem, and other sources to present a detailed comparison.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for Methyl
Methanesulfonylacetate and its comparators.

'H NMR Spectral Data
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H NMR spectroscopy provides information about the chemical environment of hydrogen atoms
in a molecule.

Chemical Shift (6) ppm, Multiplicity,

Compound . ]
Integration, Assighment

~3.1 (s, 3H, SO2-CHs), ~4.2 (s, 2H, -CH2-), ~3.8

Methyl Methanesulfonylacetate (Predicted)
(s, 3H, O-CHs)

1.34 (t, 3H, -CH2-CHs), 3.12 (s, 3H, SO2-CHs3),

Ethyl Methanesulfonylacetate
4.13 (s, 2H, -CHz-), 4.30 (q, 2H, -O-CHz-)[1]

2.27 (s, 3H, -C(=0)-CHs), 3.46 (s, 2H, -CHz2-),

Methyl Acetoacetate
3.74 (s, 3H, O-CH3)[2][3]

Dimethyl Sulfone 3.14 (s, 6H, SO2-(CH3)2)[4][5]

13C NMR Spectral Data

13C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Compound Chemical Shift () ppm, Assignment

~40 (S0O2-CHs), ~53 (O-CHs), ~58 (-CHz-), ~165

Methyl Methanesulfonylacetate (Predicted) (c=0)

13.8 (-CH2-CHs), 41.5 (SO2-CHs), 58.7 (-CHz-),

Ethyl Methanesulfonylacetate
62.9 (-O-CH2-), 165.0 (C=0)[1]

30.1 (-C(=0)-CHs), 49.9 (-CHz-), 52.4 (O-CHs),

Methyl Acetoacetate
167.8 (C=0 ester), 200.7 (C=0 ketone)[6]

Dimethyl Sulfone 44.2 (SO2-(CH3)2)[7]

FT-IR Spectral Data

Infrared spectroscopy identifies the functional groups present in a molecule through their
characteristic vibrational frequencies.
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Compound

Key IR Absorption Bands (cm~*) and
Assignments

Methyl Methanesulfonylacetate (Predicted)

~2950 (C-H stretch), ~1740 (C=0 ester stretch),
~1320 & ~1140 (asymmetric and symmetric SO2
stretch)

Ethyl Methanesulfonylacetate

2990 (C-H stretch), 1745 (C=0 ester stretch),
1320 & 1140 (asymmetric and symmetric SOz
stretch)[1]

Methyl Acetoacetate

2950 (C-H stretch), 1745 (C=0 ester stretch),
1720 (C=0 ketone stretch)[6][8]

Dimethyl Sulfone

3015, 2930 (C-H stretch), 1305 & 1145

(asymmetric and symmetric SOz stretch)[9]

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Compound

Molecular lon (m/z), Key Fragment lons
(m/z)

Methyl Methanesulfonylacetate

152 [M]*, fragments corresponding to loss of -
OCHs (m/z 121), -COOCHSs (m/z 93), and
SO2CHs (m/z 73)[10]

Ethyl Methanesulfonylacetate

166 [M]*, 121 [M - OCH2CHs]*, 93 [M -
COOCH:2CHs]*, 79 [SO2CHs]*[11]

Methyl Acetoacetate

116 [M]*, 101 [M - CHs]*, 85 [M - OCHs]*, 74 [M
- CH2CO]J*, 59 [COOCHs]*, 43 [CH3CO]*[3][6]
[12]

Dimethyl Sulfone

94 [M]*, 79 [M - CHs]*, 64 [SO2]*, 48 [SO]*[13]

Experimental Protocols
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Standard procedures for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A 5-10 mg sample is dissolved in approximately 0.6 mL of a deuterated
solvent (e.g., CDCls, DMSO-de) containing a small amount of tetramethylsilane (TMS) as an
internal standard.

Data Acquisition: *H and 3C NMR spectra are recorded on a 300 MHz or higher field NMR
spectrometer.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film is prepared between two KBr or NaCl
plates.

Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer over the range of
4000-400 cm~1. A background spectrum of the empty plates is recorded and subtracted from
the sample spectrum.

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to
identify functional groups.

Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via a direct insertion probe or a gas chromatograph.

lonization: The sample is vaporized and then bombarded with a beam of high-energy
electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer.
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+ Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical workflow for confirming the structure of Methyl
Methanesulfonylacetate using the discussed spectroscopic technigues.

Data Interpretation

Molecular lon
Fragmentation Pattern

FT-IR
NMR
(*H & ¥C)

Vibrational Frequencies Confirmed Structure of
(Functional Groups) Methyl Methanesulfonylacetate

Synthesis of
Methyl Methanesulfonylacetate

Chemical Shifts
Coupling Constants
Integration

Click to download full resolution via product page

A flowchart illustrating the overall workflow for spectroscopic analysis.
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Methyl Methanesulfonylacetate
Structure

predicts
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Singlet at ~4.2 ppm (-CHz-)
Singlet at ~3.8 ppm (O-CHs)

~1740 cm~ (C=O Ester)
~1320 & ~1140 cm~* (SO2)

Molecular lon at m/z 152
Key Fragments

Click to download full resolution via product page

Logical relationships between the structure and its spectral data.

Conclusion

The structural confirmation of Methyl Methanesulfonylacetate relies on the synergistic
interpretation of data from NMR, IR, and MS techniques. The predicted chemical shifts in *H
and 8C NMR, the characteristic vibrational frequencies of the ester and sulfone groups in IR
spectroscopy, and the specific molecular ion and fragmentation pattern in mass spectrometry
collectively provide a unique fingerprint for the target molecule. By comparing this expected
data with the experimental data of closely related compounds, researchers can confidently
verify the successful synthesis of Methyl Methanesulfonylacetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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